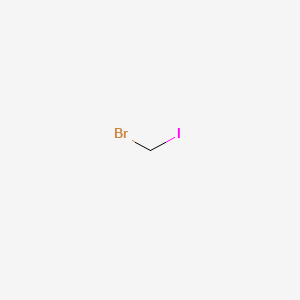

Bromoiodomethane

Übersicht

Beschreibung

Bromoiodomethane is a halomethane with the chemical formula CH₂BrI. It is a colorless liquid, although older samples may appear yellow. This compound is known for its use as a reagent in various chemical reactions, particularly in cyclopropanation by the Simmons-Smith reaction. This compound also occurs naturally as a result of microbial action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromoiodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂) with bromine (Br₂). The reaction typically involves the addition of bromine to methylene iodide in the presence of a catalyst or under specific reaction conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled halogenation of methylene iodide. The process requires careful handling of reagents and control of reaction conditions to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bromoiodomethane undergoes various types of chemical reactions, including:

Photodissociation: When exposed to light, this compound can undergo photodissociation, leading to the formation of transient isomers and other photoproducts.

Substitution Reactions: this compound can participate in substitution reactions where the bromine or iodine atom is replaced by another substituent.

Common Reagents and Conditions:

Photodissociation: Typically involves the use of ultraviolet light to initiate the reaction.

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R), and the reactions are often carried out in polar solvents.

Major Products:

Photodissociation: Leads to the formation of isomers such as iso-CH₂I-Br and iso-CH₂Br-I.

Substitution Reactions: The major products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bromoiodomethane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bromoiodomethane involves its ability to undergo photodissociation and substitution reactions. Upon exposure to ultraviolet light, this compound absorbs energy and dissociates into transient isomers and other photoproducts. These reactions are mediated by the cleavage of carbon-halogen bonds and the formation of new chemical bonds . The molecular targets and pathways involved in these reactions include the excited states of the molecule and the subsequent formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

- Diiodomethane (CH₂I₂)

- Chloroiodomethane (CH₂ClI)

- Bromomethane (CH₃Br)

- Bromoethane (C₂H₅Br)

Comparison: Bromoiodomethane is unique due to the presence of both bromine and iodine atoms in its structure. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen. For example, diiodomethane and chloroiodomethane are also used in cyclopropanation reactions, but this compound offers different reactivity and selectivity due to the distinct properties of bromine and iodine .

Biologische Aktivität

Bromoiodomethane (CH₂BrI), a halogenated organic compound, has garnered attention due to its diverse biological activities and photochemical properties. This article explores the biological implications of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and environmental impact.

This compound is characterized by the presence of both bromine and iodine atoms, which contribute to its unique reactivity and biological effects. The compound can undergo photodissociation, leading to the formation of reactive intermediates that may interact with biological macromolecules.

Biological Mechanisms

- Photodissociation and Reactive Species Formation :

-

Antitumor Activity :

- Research has indicated that iodinated derivatives of this compound exhibit significant antitumor activity. For example, 5-Iodotubercidin, a metabolite derived from this compound, has shown promise in inducing cell cycle arrest and apoptosis in cancer cells through p53-dependent and independent pathways .

- Genotoxic Effects :

Case Study 1: Photochemical Reactions

A study utilizing femtosecond transient absorption spectroscopy revealed that this compound undergoes distinct photochemical pathways depending on the excitation wavelength. One-photon excitation primarily cleaves the C–I bond, while two-photon excitation favors C–Br bond cleavage . This property can be harnessed for optical control in chemical synthesis.

Case Study 2: Environmental Impact

This compound is also implicated in atmospheric chemistry as a source of volatile organic iodine compounds. Its photochemical reactions contribute to ozone depletion processes, highlighting the need for understanding its environmental behavior .

Data Table: Biological Activities of this compound

Research Findings

- Catalytic Properties : this compound has been shown to modify catalytic surfaces (e.g., MgO), enhancing their reactivity and selectivity in various chemical reactions . This modification can lead to increased biocidal activity, making it a candidate for applications in antimicrobial treatments.

- Optical Control of Reactions : The ability to selectively excite specific bonds in this compound opens avenues for research into optical control over chemical reactions, potentially leading to more efficient synthetic pathways in organic chemistry .

- Volatile Organic Compounds : As a contributor to atmospheric iodine levels, this compound plays a role in climate processes, influencing both local and global environmental dynamics .

Eigenschaften

IUPAC Name |

bromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDWMIUPYRKEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204233 | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-68-6 | |

| Record name | Bromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromoiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.